Bepiastine
Overview
Description
Bepotastine is a second-generation antihistamine . It was approved in Japan for use in the treatment of allergic rhinitis and urticaria/pruritus in July 2000 and January 2002, respectively . It is marketed in the United States as an eye drop under the brand name Bepreve .
Synthesis Analysis
The enantioselective synthesis of Bepotastine in optically pure form involves the asymmetric reduction of the cyclic imine using asymmetric transfer hydrogenation conditions .Molecular Structure Analysis
Bepotastine has a molecular formula of C21H25ClN2O3 and a molar mass of 388.89 g·mol −1 .Scientific Research Applications
1. Ethnobotanical Studies and Traditional Medicine Bepotastine has been identified in ethnobotanical studies as a component of traditional medicinal plants. In various cultures, plants containing bepotastine derivatives are used for treating a range of human ailments, particularly infectious diseases. These ethnobotanical applications provide insights into the potential therapeutic uses of bepotastine in modern medicine (Abera, 2014).
2. Pharmacological Research Pharmacological research has explored the effects of bepotastine and its related compounds on various biological activities. Studies have examined the impact of these compounds on contractile force and cardiac rate in animal models, shedding light on their potential cardiovascular effects (Gazola et al., 2004).
3. Cancer Therapy In the context of cancer treatment, bepotastine-related compounds have been investigated for their potential to enhance the effectiveness of chemotherapy drugs. For instance, studies have shown that certain derivatives can improve the cytotoxicity of cancer treatments by modulating specific pathways, suggesting a role for bepotastine in adjunct cancer therapy (Gao et al., 2021).
4. Antimicrobial Properties Research on bepotastine has also delved into its antimicrobial properties. Extracts containing bepotastine derivatives have been tested for their effectiveness against a variety of microbial infections, contributing to the understanding of its potential as an antimicrobial agent (Kunle et al., 2003).
5. Neuropharmacological Effects Neuropharmacological studies have investigated the impact of bepotastine on disorders such as anxiety and depression. These studies explore the anxiolytic-like effects of bepotastine-containing extracts and their possible involvement in serotoninergic transmission, thus providing a basis for potential therapeutic applications in mental health (Ngaibi et al., 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-[2-(dimethylamino)ethyl]pyrido[2,3-b][1,5]benzothiazepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-18(2)10-11-19-13-7-3-4-8-14(13)21-15-12(16(19)20)6-5-9-17-15/h3-9H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWJVHFRQFCLFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC3=C(C1=O)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864230 | |
Record name | Bepiastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10189-94-3 | |
Record name | Bepiastine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010189943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bepiastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEPIASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35QK773Y96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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